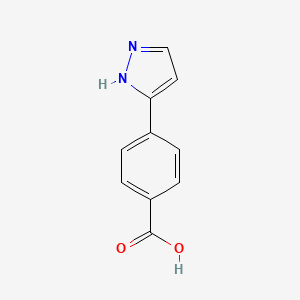

4-(1H-pyrazol-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJWCCHRWJSWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370896 | |

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208511-67-5 | |

| Record name | 4-(1H-pyrazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1H-pyrazol-3-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)benzoic acid (CAS No. 208511-67-5), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its applications, particularly as a scaffold in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical handling and strategic utilization of this versatile compound.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence has surged in recent years, with several blockbuster drugs incorporating this five-membered diazole ring.[1] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the pyrazole ring make it an ideal cornerstone for designing molecules with high target affinity and specificity.

This compound emerges as a particularly valuable derivative. It is a bifunctional molecule, presenting a carboxylic acid group for amide coupling, salt formation, or coordination chemistry, and a pyrazole ring with a reactive N-H group for further functionalization. This dual-handle nature allows for its seamless integration into diverse molecular architectures, positioning it as a key intermediate in the synthesis of complex bioactive compounds and functional materials.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical parameters for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-(4-Carboxyphenyl)pyrazole, 4-(Pyrazol-5-yl)benzoic acid | [2] |

| CAS Number | 208511-67-5 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | Data not consistently reported; expected >250 °C | |

| Solubility | Soluble in DMSO; limited solubility in methanol and water | |

| pKa (Predicted) | ~4.1 (Carboxylic Acid) | |

| Topological Polar Surface Area | 65.98 Ų | [6] |

| Hydrogen Bond Donors | 2 (Carboxylic OH, Pyrazole NH) | [6] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrazole N) | [6] |

| Rotatable Bonds | 2 | [6] |

Note: Experimental values for melting point and pKa are not widely published and should be determined empirically for specific applications.

Synthesis and Purification

The most common and reliable synthesis of this compound involves a two-step process starting from 4-acetylbenzoic acid. This method, a variation of the Claisen-Schmidt condensation followed by pyrazole cyclization, is efficient and scalable.

Causality of Experimental Choices: The Vilsmeier-Haack type reaction in Step 1 is a robust method for formylating an activated methyl group adjacent to a carbonyl, creating the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and high-yielding method for forming the pyrazole ring. Using hydrazine hydrate is practical, though anhydrous hydrazine can also be used with appropriate precautions. Ethanol is chosen as a solvent for its ability to dissolve the intermediate and hydrazine, while being easy to remove.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

4-acetylbenzoic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-carboxyphenyl)prop-2-en-1-one

-

In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add 4-acetylbenzoic acid (1 equivalent) portion-wise to the flask.

-

Allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the crude enaminone intermediate.

Step 2: Synthesis of this compound

-

Suspend the crude intermediate from Step 1 in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the mixture for 6-8 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

If necessary, reduce the solvent volume under reduced pressure to induce precipitation.

-

Acidify the mixture to a pH of ~5-6 with dilute HCl to ensure the carboxylic acid is protonated.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic and Analytical Characterization

Authenticating the structure and purity of the synthesized compound is a critical self-validating step in any research workflow.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~13.0 (br s, 1H, -COOH): A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

δ ~12.8 (br s, 1H, -NH): A broad singlet for the pyrazole N-H proton.

-

δ ~8.0 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ ~7.8 (d, J ≈ 8.5 Hz, 2H, Ar-H): Doublet for the two aromatic protons meta to the carboxylic acid group.

-

δ ~7.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H5 proton of the pyrazole ring.

-

δ ~6.7 (d, J ≈ 2.0 Hz, 1H, Pyrazole-H): Doublet for the H4 proton of the pyrazole ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~167.0 (C=O)

-

δ ~152.0 (Pyrazole C3)

-

δ ~135.0 (Ar-C, quat.)

-

δ ~132.0 (Pyrazole C5)

-

δ ~130.0 (Ar-CH)

-

δ ~129.5 (Ar-C, quat.)

-

δ ~125.5 (Ar-CH)

-

δ ~102.0 (Pyrazole C4)

-

-

FT-IR (KBr, cm⁻¹):

-

3200-2500 (broad, O-H stretch of carboxylic acid)

-

~3150 (N-H stretch)

-

~1680 (C=O stretch, carboxylic acid)

-

~1610, 1580 (C=C and C=N aromatic stretches)

-

-

Mass Spectrometry (ESI-):

-

m/z = 187.04 [M-H]⁻

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMSO or mobile phase B.

Procedure:

-

Prepare the mobile phases and prime the HPLC system.

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes.

-

Inject a blank (solvent) to establish a baseline.

-

Inject the prepared sample.

-

Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main product by the total area of all observed peaks. A purity level of >95% is typically required for subsequent applications.[3]

Applications in Research and Development

The utility of this compound stems from its role as a versatile scaffold. Its derivatives have shown significant promise in several therapeutic areas and material science applications.

A. Antibacterial Drug Discovery

A significant body of research highlights the potent antibacterial activity of pyrazole derivatives.[1] The 4-(pyrazol-3-yl)benzoic acid moiety serves as a key pharmacophore that can be elaborated to target essential bacterial processes. Derivatives have been synthesized and tested against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9]

The general mechanism involves designing molecules that can selectively interact with bacterial enzymes or cellular structures. The carboxylic acid group is often used as an anchor point to introduce lipophilic or functionally diverse side chains via amide coupling, which can enhance cell wall penetration or binding affinity to the target.

Diagram of Pharmacophore Application

Caption: Role as a scaffold for antibacterial agent development.

B. Ligands for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[10][11] The carboxylate group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form the primary framework nodes, while the pyrazole ring can act as a secondary coordination site or be used to functionalize the pores of the MOF.[12] These MOFs can be designed for applications in gas storage, catalysis, and drug delivery.[13]

Safety, Handling, and Storage

As a standard laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Classification: While a specific GHS classification is not universally established, related compounds are typically classified as irritants. Assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. If handling the powder outside of a fume hood, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. Room temperature storage is generally acceptable.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that leverages the proven pharmacological and material benefits of the pyrazole scaffold. Its straightforward synthesis, well-defined chemical properties, and dual functional handles provide researchers with a reliable platform for innovation. From developing next-generation antibiotics to engineering novel porous materials, the applications for this compound are both significant and expanding, underscoring its importance in modern chemical and pharmaceutical research.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. americanelements.com [americanelements.com]

- 5. 208511-67-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 4-(1H-pyrazol-3-yl)benzoic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(1H-pyrazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic signatures based on fundamental principles and data from closely related analogues. We will explore the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, providing a comprehensive framework for the characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

Understanding the molecular structure of this compound is paramount to interpreting its spectroscopic data. The molecule consists of a benzoic acid moiety substituted at the 4-position with a 1H-pyrazol-3-yl group. This arrangement presents a unique set of spectroscopic characteristics arising from the interplay between the aromatic carboxylic acid and the five-membered heteroaromatic pyrazole ring.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the protons on the benzoic acid and pyrazole rings. The expected chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | The acidic proton is often broad and its chemical shift can be concentration-dependent. |

| Benzoic Acid (H-2, H-6) | ~8.0 | Doublet | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and will appear downfield. |

| Benzoic Acid (H-3, H-5) | ~7.8 | Doublet | 2H | These protons are meta to the carboxylic acid group and ortho to the pyrazole ring. |

| Pyrazole (H-5') | ~7.7 | Doublet | 1H | The chemical shift is influenced by the adjacent nitrogen atoms. |

| Pyrazole (H-4') | ~6.7 | Doublet | 1H | This proton is adjacent to a carbon and a nitrogen atom. |

| Pyrazole (N-H) | ~13.0 | Singlet (broad) | 1H | The N-H proton of the pyrazole ring can exchange and may appear as a broad signal. |

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic protons of the carboxylic acid and the pyrazole N-H. In deuterated chloroform (CDCl₃), these labile protons may exchange too rapidly or not be readily observable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~167 | The carbonyl carbon is significantly deshielded. |

| Benzoic Acid (C-1) | ~130 | The carbon attached to the carboxylic acid group. |

| Benzoic Acid (C-4) | ~140 | The carbon attached to the pyrazole ring. |

| Benzoic Acid (C-2, C-6) | ~129 | Aromatic carbons ortho to the carboxylic acid. |

| Benzoic Acid (C-3, C-5) | ~126 | Aromatic carbons meta to the carboxylic acid. |

| Pyrazole (C-3') | ~150 | The carbon attached to the benzoic acid ring. |

| Pyrazole (C-5') | ~135 | The carbon adjacent to the NH group. |

| Pyrazole (C-4') | ~105 | This carbon is shielded relative to the other pyrazole carbons. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition involves proper sample preparation and instrument calibration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a related isomer, 4-(1H-pyrazol-1-yl)benzoic acid, an LCMS (ESI) m/z of 189 [M+H]⁺ has been reported[1]. Given that this compound has the same molecular formula (C₁₀H₈N₂O₂), the same molecular ion is expected.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Technique | Notes |

| [M+H]⁺ | 189.0608 | High-Resolution MS (ESI) | The protonated molecular ion. The exact mass provides high confidence in the elemental composition. |

| [M-H]⁻ | 187.0462 | High-Resolution MS (ESI) | The deprotonated molecular ion. |

Expertise & Experience: The choice of electrospray ionization (ESI) is based on the polar nature of the carboxylic acid and the nitrogen-containing pyrazole ring, which are readily ionized under ESI conditions.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass calculated for the elemental composition C₁₀H₉N₂O₂⁺ for the [M+H]⁺ ion and C₁₀H₇N₂O₂⁻ for the [M-H]⁻ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | The broadness is due to hydrogen bonding. |

| N-H (Pyrazole) | 3200-3100 | Stretching | This may be convoluted with the O-H stretch. |

| C-H (Aromatic) | 3100-3000 | Stretching | Characteristic of sp² C-H bonds. |

| C=O (Carboxylic Acid) | 1700-1680 | Stretching | A strong, sharp absorption. |

| C=C and C=N | 1610-1450 | Stretching | Multiple bands are expected in this region from both the benzene and pyrazole rings. |

Authoritative Grounding: The characteristic broad O-H stretch of a carboxylic acid is a well-established spectroscopic feature arising from intermolecular hydrogen bonding, which is extensively documented in spectroscopic literature[2][3].

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach, with NMR, MS, and IR spectroscopy each providing complementary and essential structural information. This guide has outlined the expected spectroscopic data and provided robust experimental protocols for their acquisition and interpretation. By understanding the principles behind these techniques and leveraging data from related structures, researchers can confidently identify and characterize this important molecule.

References

An In-depth Technical Guide to the Synthesis of 4-(1H-pyrazol-3-yl)benzoic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Pyrazole-Benzoic Acid Scaffold

The 4-(1H-pyrazol-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The inclusion of a benzoic acid moiety at the 4-position of the pyrazole ring often enhances interactions with biological targets and can improve the pharmacokinetic profile of the molecule.

A prime example of the therapeutic importance of this scaffold is found in the structural analogues of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[3][5] The development of novel derivatives of this compound continues to be an active area of research, with a focus on creating more effective and safer therapeutic agents.[6][7] This guide provides a detailed overview of the primary synthetic strategies employed to construct this valuable class of compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound derivatives is predominantly achieved through two robust and versatile pathways:

-

Strategy A: The Claisen-Knorr Approach: This classic route involves the initial formation of a 1,3-dicarbonyl intermediate via a Claisen condensation, followed by the construction of the pyrazole ring through a Knorr-type cyclization with a hydrazine derivative.

-

Strategy B: The Vilsmeier-Haack Approach: This strategy begins with a pre-formed pyrazole ring, which is then functionalized at the 4-position using a Vilsmeier-Haack formylation reaction to introduce a versatile aldehyde group for further derivatization.

The choice between these strategies often depends on the desired substitution pattern of the final molecule and the availability of starting materials.

Strategy A: The Claisen-Knorr Approach - Building from the Foundation

This bottom-up approach is highly effective for accessing a wide range of substituted pyrazoles. The general workflow involves two key transformations:

-

Claisen Condensation: Formation of a 1,3-diketone precursor.

-

Knorr Pyrazole Synthesis: Cyclocondensation to form the pyrazole ring.

Caption: Workflow for the Claisen-Knorr synthesis of this compound derivatives.

Part 1: The Claisen Condensation - Forging the 1,3-Diketone Intermediate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9] In the context of our target scaffold, a derivative of 4-acetylbenzoic acid is reacted with an appropriate ester to generate the crucial 1,3-diketone intermediate.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the α-carbon of the 4-acetylbenzoic acid derivative by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the 1,3-diketone. The use of a full equivalent of base is necessary to drive the reaction to completion by deprotonating the newly formed, and more acidic, 1,3-diketone.[9]

Caption: Mechanism of the Claisen condensation to form a 1,3-diketone.

Experimental Protocol: Synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzoic Acid

This protocol is adapted from procedures used in the synthesis of Celecoxib precursors.[10]

-

Materials:

-

4-Acetylbenzoic acid

-

Ethyl trifluoroacetate

-

Sodium methoxide (30% in methanol)

-

Toluene

-

10% Aqueous Hydrochloric Acid

-

-

Procedure:

-

Dissolve 4-acetylbenzoic acid (1 equivalent) in toluene in a round-bottom flask.

-

Add sodium methoxide solution (1.2 equivalents) to the flask at room temperature (25-30°C).

-

Slowly add ethyl trifluoroacetate (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mass to 20-25°C.

-

Wash the reaction mixture with 10% aqueous hydrochloric acid to neutralize the base and protonate the product.

-

Separate the organic layer and concentrate it under reduced pressure to yield the crude 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification.

-

| Reactant | Molar Ratio | Role |

| 4-Acetylbenzoic Acid | 1.0 | Ketone component |

| Ethyl Trifluoroacetate | 1.2 | Ester component |

| Sodium Methoxide | 1.2 | Base |

| Toluene | - | Solvent |

| 10% HCl (aq) | - | Acid for workup |

Table 1: Reagents for the Claisen condensation.

Part 2: The Knorr Pyrazole Synthesis - Ringing in the Heterocycle

The Knorr pyrazole synthesis is a classic and highly efficient method for constructing the pyrazole ring.[11][12][13] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[11][14]

Mechanistic Insights:

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[11][15] When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of regioisomers can be formed.

Experimental Protocol: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

This protocol is a conceptual adaptation based on the synthesis of Celecoxib and related analogues.

-

Materials:

-

1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione

-

4-Hydrazinobenzoic acid hydrochloride

-

Ethanol

-

-

Procedure:

-

To a solution of 1-(4-carboxyphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add 4-hydrazinobenzoic acid hydrochloride (1 equivalent).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired this compound derivative.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Strategy B: The Vilsmeier-Haack Approach - Functionalizing a Pre-formed Ring

This top-down approach is particularly useful when the desired pyrazole core is readily accessible, and functionalization at the 4-position is required. The key step is the Vilsmeier-Haack formylation.

Caption: Workflow for the Vilsmeier-Haack synthesis and subsequent derivatization.

Mechanistic Insights:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[16][17][18] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[19] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the pyrazole-4-carbaldehyde.[10]

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrazole.

Experimental Protocol: Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid

This protocol is based on established procedures for the synthesis of similar compounds.[20][21]

-

Materials:

-

4-(3-Phenyl-1H-pyrazol-1-yl)benzoic acid (precursor, synthesized from 4-hydrazinobenzoic acid and acetophenone)

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl3 (3 equivalents) to ice-cold DMF.

-

To this reagent, add the 4-(3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent).

-

Heat the reaction mixture to 60-70°C for 2-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is basic.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid can be purified by recrystallization from ethanol.

-

Derivatization of the Pyrazole-4-carbaldehyde:

The resulting aldehyde is a versatile intermediate that can be readily converted into a variety of derivatives, such as hydrazones, by condensation with substituted hydrazines.[22][23][24]

-

Procedure for Hydrazone Synthesis:

-

Dissolve the 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid (1 equivalent) in ethanol.

-

Add the desired substituted hydrazine (1.1 equivalents).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to allow the hydrazone product to crystallize.

-

Filter and wash the solid with cold ethanol to obtain the pure product.

-

| Derivative | R-group on Hydrazine | Potential Application |

| Hydrazone | -H | Intermediate |

| Phenylhydrazone | -C6H5 | Antimicrobial |

| Substituted Phenylhydrazone | -C6H4-X | Modulated biological activity |

Table 2: Examples of derivatives from pyrazole-4-carbaldehyde.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a well-established field with robust and adaptable synthetic methodologies. The Claisen-Knorr and Vilsmeier-Haack approaches provide reliable pathways to a diverse range of these valuable compounds. As our understanding of the structure-activity relationships of pyrazole-based therapeutics continues to grow, the demand for efficient and versatile synthetic routes will undoubtedly increase.[25] Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the application of novel catalytic systems to further expand the chemical space of accessible derivatives for drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 20. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(1H-Pyrazol-3-yl)benzoic Acid

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of pyrazole have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2][3][4][5] This guide focuses on 4-(1H-pyrazol-3-yl)benzoic acid (hereafter referred to as PZA), a compound of interest for its potential as a therapeutic agent.

In vitro evaluation is the foundational step in the drug discovery pipeline, providing critical insights into a compound's biological activity, mechanism of action, and potential toxicity before advancing to more complex and costly in vivo studies. This document provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of PZA, designed for researchers, scientists, and drug development professionals. The methodologies described herein are rooted in established principles and aim to provide a clear, logical, and reproducible path from initial compound characterization to detailed mechanistic studies.

Section 1: Foundational Physicochemical Characterization

Before any biological assessment, it is imperative to establish the fundamental physicochemical properties of PZA. This ensures the integrity and reproducibility of subsequent experimental data.

-

Purity Assessment: The purity of the PZA sample must be determined, typically via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for biological screening.

-

Solubility Determination: The solubility of PZA in common solvents, particularly dimethyl sulfoxide (DMSO) for stock solutions and aqueous assay buffers, must be quantified. Poor solubility can lead to inaccurate results and should be addressed early.

-

Stability Analysis: The stability of PZA in the chosen assay media over the time course of the experiments should be confirmed to ensure the compound does not degrade, which would confound the interpretation of activity data.

Section 2: A Tiered Strategy for In Vitro Biological Evaluation

A structured, tiered approach is the most efficient method for evaluating a novel compound. This strategy begins with broad screening to identify biological activity and progressively narrows the focus to elucidate the specific mechanism of action.

Caption: A tiered workflow for the in vitro evaluation of a novel compound like PZA.

Tier 1: Primary Screening

The initial goal is to determine if PZA has any biological activity of interest. Given that the pyrazole scaffold is a common feature in kinase inhibitors, a dual approach of phenotypic and target-based screening is recommended.[1][2][4]

Protocol 1: Anti-Proliferative MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[6][7] It is a robust initial screen for identifying compounds with cytotoxic or anti-proliferative effects.[6][8]

Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and incubate for 24 hours.[9][10]

-

Compound Treatment: Prepare a serial dilution of PZA (e.g., from 0.01 µM to 100 µM) and add to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[7][10]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[8][11]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Table 1: Example Data Presentation for Anti-Proliferative Activity

| Cell Line | PZA IC50 (µM) | Doxorubicin IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | 0.8 |

| A549 | 25.1 | 1.2 |

| DU145 | 18.7 | 1.5 |

Protocol 2: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13][14][15][16] It is ideal for screening compounds against a specific kinase target or a panel of kinases.[12]

Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP at an optimized concentration.

-

Compound Addition: Add PZA at various concentrations to the reaction wells.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.[14][16] Incubate for 40 minutes.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.[14][16] Incubate for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[12][13]

-

Data Analysis: Determine the percent inhibition of kinase activity relative to a no-inhibitor control and calculate the IC50 value.

Tier 2: Cellular Effects and Validation

If PZA shows activity in primary screening, the next step is to validate these findings with orthogonal assays and begin to characterize its cellular effects.

Protocol 3: Apoptosis Induction via Caspase-Glo® 3/7 Assay

A common mechanism of anti-cancer drugs is the induction of apoptosis (programmed cell death). The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[17][18][19][20]

Methodology:

-

Cell Treatment: Plate and treat cells with PZA at concentrations around its IC50 value for various time points (e.g., 12, 24, 48 hours).

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[17][20] This reagent lyses the cells and contains the proluminescent DEVD substrate.[17][18][19]

-

Incubation: Mix and incubate at room temperature for 1-3 hours.[20]

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase 3/7 activity.[19]

Tier 3: Mechanism of Action (MoA) Deconvolution

This tier aims to confirm that PZA directly engages its intended target within the cell and to investigate its effects on downstream signaling pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by PZA.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify drug-target engagement in a cellular environment.[21][22][23][24] The principle is that ligand binding increases the thermal stability of the target protein.[21][25]

Methodology:

-

Cell Treatment: Treat intact cells with PZA or a vehicle control.

-

Heating: Heat the cell suspensions to a range of different temperatures in a PCR cycler.

-

Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[23]

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.[21][25]

-

Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in the PZA-treated samples indicates direct binding and stabilization of the target protein.[25]

Protocol 5: Western Blotting for Phospho-protein Analysis

If PZA is a kinase inhibitor, it should decrease the phosphorylation of its target's downstream substrates. Western blotting is the gold-standard technique to detect these changes.[26][27]

Methodology:

-

Cell Lysis: Treat cells with PZA for a defined period, then lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[26][28]

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[26]

-

Blocking: Block the membrane to prevent non-specific antibody binding. Use a blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[26][28]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26][29]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[29]

-

Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[27]

Section 3: Data Interpretation and Troubleshooting

Caption: A troubleshooting decision tree for inconsistent in vitro assay results.

-

IC50/EC50 Determination: Use non-linear regression analysis (sigmoidal dose-response) to accurately calculate IC50 or EC50 values from concentration-response data.

-

Selectivity: If PZA is identified as a kinase inhibitor, it is crucial to assess its selectivity by screening it against a broad panel of kinases. A selective inhibitor is generally preferred to minimize off-target effects.

-

Causality: A key aspect of this guide is establishing causality. A compound that shows anti-proliferative activity (Tier 1), induces apoptosis (Tier 2), engages a specific kinase target in cells (Tier 3 - CETSA), and inhibits the phosphorylation of that kinase's known substrate (Tier 3 - Western Blot) provides a strong, self-validating line of evidence for its mechanism of action.

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic studies, researchers can build a robust data package that elucidates the compound's biological activity, confirms its cellular mechanism of action, and provides a solid foundation for further preclinical development. Adherence to these detailed protocols and principles of scientific integrity will ensure the generation of high-quality, reproducible data critical for advancing promising compounds through the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. srrjournals.com [srrjournals.com]

- 10. atcc.org [atcc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. ADP-Glo™ Kinase Assay [promega.jp]

- 13. eastport.cz [eastport.cz]

- 14. bmglabtech.com [bmglabtech.com]

- 15. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]

- 20. promega.com [promega.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. annualreviews.org [annualreviews.org]

- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 27. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 28. researchgate.net [researchgate.net]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-Depth Technical Guide to the Mechanisms of Action of 4-(1H-Pyrazol-3-yl)benzoic Acid Derivatives

Foreword: The Versatile Pyrazole Scaffold

The pyrazole nucleus, a five-membered diazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet increasingly important subclass: 4-(1H-pyrazol-3-yl)benzoic acid derivatives. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably as potent antimicrobial agents. This document provides a comprehensive overview of their mechanisms of action, supported by experimental evidence and methodologies, to aid researchers and drug development professionals in harnessing the full potential of this chemical series.

Primary Mechanism of Action: Antimicrobial Activity

A substantial body of research has highlighted the potent antibacterial properties of this compound derivatives, particularly against Gram-positive pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Enterococcus species.[3][4][5] The mechanism of this antibacterial action is not uniform and appears to be multifaceted, with different derivatives employing distinct strategies to inhibit bacterial growth.

Disruption of Bacterial Cell Membranes

A prominent proposed mechanism for several potent derivatives is the permeabilization and disruption of the bacterial cell membrane.[4] This leads to a loss of cellular integrity and subsequent cell death, a hallmark of bactericidal action.

Experimental Validation:

-

Flow Cytometry: Assays using fluorescent dyes like SYTO-9 and propidium iodide (PI) can quantify membrane integrity. Live bacteria with intact membranes fluoresce green (SYTO-9), while bacteria with compromised membranes fluoresce red (PI). Treatment with active this compound derivatives leads to a significant increase in the red fluorescent population, indicating membrane damage.

-

Protein Leakage Assays: Measurement of protein concentration in the bacterial supernatant after treatment serves as an indicator of membrane leakage. An increase in extracellular protein concentration correlates with membrane disruption.

Experimental Protocol: Membrane Permeability Assessment using Flow Cytometry

-

Bacterial Culture Preparation: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the pellet twice with a sterile phosphate-buffered saline (PBS) to remove any residual medium.

-

Compound Treatment: Resuspend the bacterial cells in PBS to a defined optical density (e.g., OD600 of 0.1). Add the this compound derivative at various concentrations (e.g., 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). Include a vehicle control (e.g., DMSO) and a positive control for membrane disruption (e.g., a known membrane-active antibiotic).

-

Staining: Incubate the treated bacterial suspensions for a specified time. Add a mixture of SYTO-9 and propidium iodide (e.g., from a commercial kit) to each sample and incubate in the dark as per the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the green (SYTO-9) and red (PI) fluorescence signals.

-

Data Interpretation: Quantify the percentage of green, red, and dual-stained cells. A significant shift from the green to the red fluorescent population in the compound-treated samples compared to the vehicle control indicates membrane permeabilization.

Inhibition of Fatty Acid Biosynthesis (FAB)

More specific molecular targets have also been identified. For certain derivatives, the fatty acid biosynthesis (FAB) pathway is a key site of action.[6][7] The FAB pathway is essential for building bacterial cell membranes and is a validated target for antibacterial drugs.

CRISPRi-based Target Identification:

CRISPR interference (CRISPRi) has been employed to elucidate this mechanism. By systematically repressing the expression of various essential bacterial genes, researchers can identify which genes, when silenced, confer hypersensitivity to the compound. A heightened sensitivity to a this compound derivative upon repression of a FAB pathway gene strongly suggests that the compound targets that pathway.[6][7]

Workflow for CRISPRi-based Target Identification

Caption: CRISPRi screening workflow for identifying drug targets.

Global Inhibition of Macromolecular Synthesis

Some studies on trifluoromethyl-substituted phenyl pyrazole derivatives have indicated a broad range of inhibitory effects on macromolecular synthesis.[3][5] This suggests that these compounds may not have a single, highly specific target but rather act on a process that has a global impact on bacterial cell function, such as DNA replication, transcription, or translation. Further investigation is required to pinpoint the precise molecular targets in these cases.

Emerging and Secondary Mechanisms of Action

While antibacterial activity is the most extensively documented, the versatile this compound scaffold and its analogs have shown promise in other therapeutic domains, indicating a broader mechanistic landscape.

Inhibition of Sodium-Glucose Co-transporter 1 (SGLT1)

Certain 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, which share the core pyrazole structure, have been identified as potent and selective inhibitors of SGLT1.[8] SGLT1 is a key transporter for glucose absorption in the intestine. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes.

Mechanism of SGLT1 Inhibition:

These derivatives act as competitive inhibitors, binding to the glucose-binding site of the SGLT1 transporter. This prevents the uptake of dietary glucose from the intestinal lumen into the bloodstream, thereby lowering blood glucose levels after a meal.[8] The structure-activity relationship (SAR) studies for these compounds focus on modifications to the pyrazole and phenyl rings to optimize potency and selectivity for SGLT1 over other SGLT isoforms.[8]

Signaling Pathway of SGLT1 Inhibition

Caption: Inhibition of intestinal glucose absorption via SGLT1.

Potential as Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors for oncology.[1] While specific studies on this compound derivatives as kinase inhibitors are not extensively detailed in the provided literature, the structural similarity to known kinase inhibitors suggests this as a plausible and promising area for future investigation. Docking studies and in-vitro assays would be necessary to explore their potential to inhibit specific tyrosine kinases or other kinases relevant to oncogenesis.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

| Substitution Position | Substituent Type | Impact on Antibacterial Activity | Reference |

| Aniline Moiety | Halogens (Cl, Br) | Significant increase in potency | [3][4] |

| Aniline Moiety | Trifluoromethyl (CF3) | Potent activity | [3][4] |

| Aniline Moiety | Bis(trifluoromethyl) | Potent activity across multiple strains | [4] |

| Phenyl Ring at Pyrazole C3 | Trifluoromethyl (CF3) | Highly potent against Gram-positive bacteria | [3][5] |

| Aniline Moiety | Lipophilic groups | Improved activity | [6] |

| Aniline Moiety | Unsubstituted | Weak or no significant activity | [6] |

Key Takeaways from SAR:

-

Electron-withdrawing groups , such as halogens and trifluoromethyl, on the aniline and phenyl rings are generally favorable for antibacterial activity.

-

Lipophilicity plays a crucial role, with more lipophilic substituents often leading to enhanced potency.[6]

-

The benzoic acid moiety is a common feature in these active compounds, likely contributing to solubility and potential interactions with biological targets.[3][4][10]

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The predominant mechanism of action identified to date is antimicrobial, operating through diverse strategies including membrane disruption and inhibition of fatty acid biosynthesis. The observed structure-activity relationships provide a clear roadmap for optimizing the antibacterial potency of these derivatives.

Future research should focus on:

-

Deconvoluting the "Global" Inhibition Mechanism: For derivatives that exhibit broad effects on macromolecular synthesis, precise target identification is crucial.

-

Exploring Other Therapeutic Areas: The potential for these compounds to act as SGLT1 inhibitors, kinase inhibitors, or to modulate other biological targets warrants further investigation.

-

In Vivo Efficacy and Safety: Promising lead compounds must be advanced into in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.[3][5]

This guide provides a foundational understanding of the mechanisms of action of this compound derivatives. By building upon this knowledge, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of the 4-(1H-Pyrazol-3-yl)benzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Versatile Chemical Moiety

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-(1H-pyrazol-3-yl)benzoic acid moiety has emerged as a compelling scaffold with demonstrated potential across different therapeutic areas. This technical guide provides an in-depth exploration of the pharmacological profile of this core structure, not as a singular agent, but as a foundational element for the rational design of novel therapeutics. Drawing upon a synthesis of preclinical data and mechanistic insights, this document will navigate the known antibacterial applications of its derivatives and delve into the promising, yet less explored, potential for targeting inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Section 1: The this compound Core: Physicochemical Properties and Synthetic Accessibility

The this compound molecule is characterized by a pyrazole ring linked to a benzoic acid moiety. This unique combination imparts a desirable set of physicochemical properties, including a blend of aromaticity, hydrogen bonding capabilities, and acidic functionality. These features make it an attractive starting point for chemical modification and library synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.19 g/mol | [1][2] |

| Appearance | Light pink to orange-brown solid | [1][2] |

| Purity | ≥ 99% (HPLC/LCMS) | [1][2] |

| Storage Conditions | 0-8°C | [1][2] |

The synthesis of the this compound core and its derivatives is generally achieved through established synthetic routes. A common approach involves the condensation of a substituted phenylhydrazine with a β-dicarbonyl compound to form the pyrazole ring, followed by modifications to the benzoic acid group or the pyrazole ring itself. For instance, the synthesis of fluorophenyl-derived pyrazole aldehydes, which serve as precursors to potent antibacterial agents, has been well-documented.[3]

Section 2: Antibacterial Activity of this compound Derivatives

A significant body of research has focused on the development of derivatives of this compound as potent antibacterial agents, particularly against Gram-positive pathogens. These studies have illuminated key structure-activity relationships (SAR) and provided insights into their mechanism of action.

Spectrum of Activity and Potency

Numerous studies have demonstrated that derivatives of this scaffold exhibit potent activity against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] Minimum inhibitory concentration (MIC) values in the sub-microgram per milliliter range have been reported for several lead compounds.[5][6][7] For example, certain hydrazone derivatives have shown MIC values as low as 0.39 μg/mL against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.[5][8][9]

Table 2: Representative Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Reported MIC Range (µg/mL) | Reference(s) |

| Hydrazones | S. aureus (including MRSA), A. baumannii | 0.39 - 3.125 | [3][5] |

| Anilinomethyl Derivatives | S. aureus, E. faecalis | 0.78 - 12.5 | [7][10][11][12] |

| Trifluoromethyl Phenyl Derivatives | Gram-positive bacteria | < 1 | [4][13] |

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have revealed critical insights for optimizing antibacterial potency. Key findings include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole are crucial. For instance, trifluoromethyl and halogen substitutions have been shown to enhance activity.[4][6][13]

-

Modification of the Benzoic Acid Group: While the carboxylic acid itself can be important for solubility, its modification into amides or other bioisosteres can modulate activity and pharmacokinetic properties.[14] However, in some instances, the presence of the carboxylic acid group was found to be detrimental to activity.[13]

-

Derivatization at the 4-position of the Pyrazole Ring: The introduction of various functionalities at this position, such as formyl groups that are subsequently converted to hydrazones or anilinomethyl groups, has been a successful strategy for generating potent antibacterial agents.[5][10][13][15]

Proposed Mechanism of Action

While the precise molecular targets are still under investigation for many derivatives, several studies point towards a mechanism involving the disruption of bacterial cell membrane integrity.[10][11] This is supported by membrane permeability assays, such as the SYTO-9/propidium iodide (BacLight) assay, which have demonstrated membrane damage in treated bacteria.[5][8] Another proposed mechanism for some derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[6]

Diagram 1: Proposed Mechanisms of Antibacterial Action

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 12. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: A Strategic Guide to the Initial Screening of 4-(1H-Pyrazol-3-yl)benzoic Acid Analogs: From Hit Identification to Early Lead Prioritization

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The 4-(1H-pyrazol-3-yl)benzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, particularly prominent in the development of kinase inhibitors.[1][2] Its defining feature is the ability of the pyrazole ring to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, while the benzoic acid moiety provides a vector for synthetic elaboration to achieve potency and selectivity.[3] The journey from a promising chemical scaffold to a viable drug candidate, however, is fraught with challenges. Promising initial potency can be undermined by poor pharmacokinetics, off-target effects, or unforeseen toxicity.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the initial screening of novel this compound analog libraries. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative that mirrors the decision-making process in an active drug discovery program. Our focus is on building a robust, self-validating data package for each analog, enabling confident and efficient prioritization of compounds for the resource-intensive lead optimization phase. We will detail the critical interplay between biochemical potency, cellular activity, and early ADME-Tox profiling, emphasizing the rationale behind each experimental choice.

Chapter 1: Library Design and Foundational Physicochemical Profiling

The quality of the input determines the quality of the output. Before any biological screening commences, a well-designed analog library and a fundamental understanding of its physicochemical properties are paramount. These properties govern not only a compound's behavior in an assay but also its ultimate potential as a therapeutic agent.[4][5]

Rationale for Analog Design

Starting with the core this compound scaffold, analog design often employs strategies like bioisosteric replacement and scaffold hopping to explore chemical space.[6][7] For instance, the carboxylic acid of the benzoic acid moiety can be replaced with bioisosteres like tetrazoles to potentially improve metabolic stability or cell permeability.[8] Substitutions on the pyrazole and phenyl rings are systematically varied to probe for new interactions with the target protein and to modulate physicochemical properties.[9]

Core Physicochemical Assessment

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to de-risk candidates and focus synthetic efforts.[10][11] We recommend a baseline panel of in vitro assays for the entire library to establish a foundational dataset.[12]

Key Physicochemical & ADME Assays:

-

Aqueous Solubility: Poor solubility is a frequent cause of compound failure. A kinetic solubility assay provides an early, rapid assessment.[12]

-

Lipophilicity (LogD): Measured at physiological pH (7.4), LogD is a critical predictor of permeability, plasma protein binding, and promiscuity.[12][13] Excessively high lipophilicity is often linked to toxicity and poor oral bioavailability.[4]

-

Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to engage its target. High PPB can significantly reduce efficacy. Rapid equilibrium dialysis is the gold standard method for this measurement.[12]

-

Chemical Stability: Assesses the compound's stability in the buffer used for biological assays to ensure the observed activity is from the compound itself and not a degradant.[14]

-

Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO.

-

Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final nominal concentration of 100 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.

-

Separation: Centrifuge the plate to pellet the precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using LC-MS/MS analysis against a standard curve.

-

Data Reporting: The resulting concentration is reported as the kinetic solubility in µM.

Data Presentation: Physicochemical Properties

All quantitative data should be summarized for easy comparison.

| Compound ID | Molecular Weight (Da) | clogP | Kinetic Solubility (µM @ pH 7.4) | LogD (pH 7.4) | Plasma Protein Binding (%) |

| PZA-001 | 310.3 | 2.5 | 75.2 | 2.1 | 85.1 |

| PZA-002 | 324.3 | 3.1 | 45.8 | 2.8 | 92.5 |

| PZA-003 | 328.7 | 2.2 | 110.5 | 1.8 | 78.3 |

| ... | ... | ... | ... | ... | ... |

Chapter 2: The Initial Campaign: Primary High-Throughput Screening (HTS)